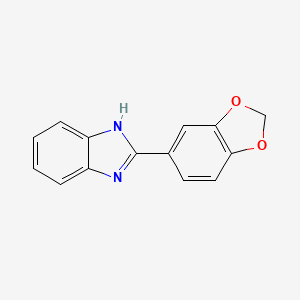

2-(1,3-benzodioxol-5-yl)-1H-benzimidazole

Description

Context within Nitrogenous Heterocyclic Chemistry and Benzimidazole (B57391) Derivatives

Nitrogenous heterocyclic compounds are a cornerstone of organic and medicinal chemistry, with their cyclic structures containing at least one nitrogen atom being fundamental to countless biological processes. thieme-connect.comnih.gov Among these, the benzimidazole scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, represents a particularly important class. researchgate.netsrrjournals.com Benzimidazoles are aromatic, bicyclic compounds that are structurally similar to naturally occurring purines, a key component of nucleic acids. bohrium.comnih.gov This structural resemblance allows them to interact readily with the biopolymers of living systems. nih.govresearchgate.net

The synthesis of benzimidazole derivatives is a well-established area of chemical research. thieme-connect.com The most common and foundational methods involve the condensation reaction of an ortho-phenylenediamine with either a carboxylic acid or an aldehyde. bohrium.commdpi.comijariie.com The reaction with carboxylic acids or their derivatives often requires dehydrating conditions, while condensation with aldehydes is typically performed under oxidative conditions to yield the final 2-substituted benzimidazole. nih.govijariie.comnih.gov Over the years, numerous catalytic systems, including Lewis acids, metal nanoparticles, and green catalysts, have been developed to improve reaction yields and conditions, making the synthesis more efficient and environmentally benign. nih.govmdpi.comnih.gov

Importance of the Benzimidazole Scaffold in Contemporary Medicinal Chemistry Research

The benzimidazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This status is attributed to its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to a wide range of biological targets like proteins and enzymes. researchgate.netnih.gov Consequently, benzimidazole and its derivatives exhibit an extensive spectrum of pharmacological activities. bohrium.comlongdom.org

The versatility of the benzimidazole core has led to the development of numerous therapeutic agents across various disease categories. impactfactor.orgeurekaselect.com Research has extensively documented the bioactivity of benzimidazole derivatives as antimicrobial (antibacterial, antifungal), anticancer, antiviral, anti-inflammatory, anthelmintic, and antihypertensive agents. nih.govsrrjournals.comnih.govctppc.org Several clinically approved drugs, such as the anthelmintic albendazole (B1665689) and the anticancer drug bendamustine, feature the benzimidazole structure, underscoring its therapeutic relevance. impactfactor.orgnih.gov The continued exploration of new derivatives aims to identify novel compounds with enhanced potency and selectivity for specific biological targets. nih.govlongdom.org

Specific Research Focus on 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole and Related Structures

The specific compound This compound combines the privileged benzimidazole scaffold with a 1,3-benzodioxole (B145889) moiety. The 1,3-benzodioxole ring system is itself a significant pharmacophore found in various natural products and synthetic compounds with notable biological activities, including antitumor and pesticidal effects. nih.govchemicalbook.com The fusion of these two important structural motifs has prompted research into the compound's unique chemical properties and biological potential. researchgate.net

Synthesis of This compound has been achieved through the condensation of 1,2-phenylenediamine with benzo[d] mdpi.comimpactfactor.orgdioxole-5-carbaldehyde. researchgate.net Detailed structural analysis via X-ray crystallography has provided precise data on its molecular geometry. researchgate.netnih.gov The study revealed that the asymmetric unit of the compound (chemical formula C₁₄H₁₀N₂O₂) contains two independent molecules, with slight conformational differences in the benzodioxole ring. researchgate.netnih.gov The dihedral angles between the benzimidazole system and the benzodioxole ring were found to be 15.35 (6)° and 10.99 (7)°. researchgate.netnih.gov In the crystalline state, molecules are linked into chains by N—H⋯N hydrogen bonds. researchgate.net

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₀N₂O₂ |

| Formula Weight | 238.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.7454 (7) |

| b (Å) | 15.2824 (11) |

| c (Å) | 16.9487 (13) |

| β (°) | 91.974 (5) |

| Volume (ų) | 2263.9 (3) |

| Z | 8 |

Data sourced from Ghichi et al., 2014. researchgate.net

Research into the broader class of 2-arylbenzimidazoles has shown significant potential, particularly in antiviral and antiproliferative applications. nih.govresearchgate.net For instance, certain 2-arylbenzimidazole derivatives have demonstrated moderate activity against the Yellow Fever Virus. nih.gov Other studies have focused on the antioxidant and antimicrobial properties of this class, with some compounds showing good inhibitory activity against Staphylococcus aureus. nih.gov The presence of the 1,3-benzodioxole unit is also critical, as this moiety is found in clinical antitumor agents like Etoposide and is known to be important for antitumor activity. nih.gov The combination of these two pharmacophores in This compound makes it a compound of interest for potential antitumor and neurodegenerative disorder applications. researchgate.net

Table 2: Selected Biological Activities of Benzimidazole Derivatives

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| 2-Arylbenzimidazoles | Antiviral (Anti-Flaviviridae) | nih.gov |

| 2-Arylbenzimidazoles | Antiproliferative (Antitumor) | nih.govresearchgate.net |

| 5-Hydroxy-2-arylbenzimidazoles | Antioxidant, Antimicrobial (S. aureus) | nih.gov |

| Bis-benzimidazoles | Anticancer (Topoisomerase I/II inhibitors) | nih.gov |

| General Benzimidazoles | Anthelmintic, Anti-inflammatory, Anticancer | nih.govnih.govctppc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-2-4-11-10(3-1)15-14(16-11)9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTZXYPGMLGOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287668 | |

| Record name | 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2562-69-8 | |

| Record name | NSC52087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

General Synthetic Routes to 2-Substituted Benzimidazoles

The construction of the 2-substituted benzimidazole (B57391) core predominantly relies on the cyclization of an o-phenylenediamine (B120857) precursor with a suitable one-carbon electrophile. Historically and presently, two main strategies have proven to be the most versatile and widely adopted: condensation reactions with carboxylic acids or aldehydes, and various cyclocondensation approaches.

Condensation Reactions Involving o-Phenylenediamine

The most direct and established method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with various carbonyl-containing compounds. nih.govorientjchem.org This approach is broadly categorized by the reaction partner for the diamine.

Condensation with Carboxylic Acids: Known as the Phillips benzimidazole synthesis, this method involves heating o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid like polyphosphoric acid or mineral acids, which facilitates the dehydration and subsequent ring closure. asianpubs.orgtandfonline.com While effective for 2-alkyl derivatives, it can sometimes result in lower yields for 2-aryl analogs. asianpubs.org

Condensation with Aldehydes: This has become an exceedingly popular and efficient one-pot method for generating 2-aryl and 2-heteroaryl benzimidazoles. tandfonline.comresearchgate.net The reaction proceeds through the initial formation of a Schiff base intermediate from the condensation of the diamine and the aldehyde. This intermediate then undergoes an oxidative cyclodehydrogenation to form the aromatic benzimidazole ring. nih.gov A wide array of catalysts and oxidizing agents can be employed to facilitate this transformation, including hydrogen peroxide (H₂O₂), manganese dioxide (MnO₂), and various metal catalysts. orientjchem.orgtandfonline.com

Cyclocondensation Approaches

Cyclocondensation strategies focus on the intramolecular ring-closing step to form the imidazole (B134444) ring. These methods often provide greater control and can be adapted for a wider range of substrates. One common approach involves the dehydration of N-acylated o-phenylenediamines using reagents like acetic acid or p-toluenesulfonic acid (p-TsOH). acs.org Another route is the transition-metal-catalyzed intramolecular cyclization of related aniline derivatives. scirp.org More recently, methods involving the intramolecular C-H amidation of crude imines, formed from the initial condensation of o-phenylenediamine and an aldehyde, have been developed, offering a transition-metal-free pathway to the benzimidazole core. organic-chemistry.org

| Route | Reactant 1 | Reactant 2 | Typical Conditions/Catalyst |

| Phillips Synthesis | o-Phenylenediamine | Carboxylic Acid | Polyphosphoric Acid (PPA) or HCl, Heat |

| Aldehyde Condensation | o-Phenylenediamine | Aldehyde | Oxidizing agent (e.g., H₂O₂, DDQ), Catalyst (e.g., Sc(OTf)₃, p-TsOH), Heat or Room Temp. orientjchem.orgtandfonline.comresearchgate.net |

| Cyclodehydration | N-acyl-o-phenylenediamine | - | Acetic Acid, p-TsOH, Heat acs.org |

Targeted Synthesis of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole

The targeted synthesis of this compound is a direct application of the general condensation reaction between o-phenylenediamine and an aromatic aldehyde. In this specific case, the aldehyde used is piperonal (B3395001), also known as benzo[d] tandfonline.comsciforum.netdioxole-5-carbaldehyde.

A representative procedure for this synthesis involves refluxing a mixture of 1,2-diaminobenzene (o-phenylenediamine) and piperonal in ethanol (B145695). researchgate.net The reaction progresses for several hours, after which the product crystallizes upon cooling. researchgate.net The resulting yellow crystals can then be filtered and purified by recrystallization. researchgate.net

This synthesis can be optimized using various catalytic systems reported for the broader class of 2-arylbenzimidazoles. The reaction mechanism follows the general pathway: nucleophilic attack of one amino group of o-phenylenediamine on the carbonyl carbon of piperonal, followed by dehydration to form a Schiff base. Subsequent intramolecular attack by the second amino group and oxidative aromatization yields the final this compound product.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| o-Phenylenediamine | Piperonal | Ethanol | Reflux, 6 hours | This compound researchgate.net |

| o-Phenylenediamine | Aromatic Aldehydes | Acetonitrile | DDQ, Microwave | 2-Arylbenzimidazoles tandfonline.com |

| o-Phenylenediamine | Aromatic Aldehydes | Water | Heat, 2-3.5 hours | 2-Arylbenzimidazoles tandfonline.com |

| o-Phenylenediamine | Aromatic Aldehydes | CHCl₃:MeOH | Au/TiO₂ catalyst, 25°C | 2-Arylbenzimidazoles nih.gov |

Exploration of Novel Synthetic Methodologies

In response to the growing need for sustainable and efficient chemical processes, research has focused on developing novel methodologies for benzimidazole synthesis. semanticscholar.org These modern techniques aim to reduce reaction times, increase yields, and minimize the environmental impact associated with traditional synthetic routes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, dramatically accelerating reaction rates and often improving product yields. sciforum.net This technology has been successfully applied to the synthesis of benzimidazoles, reducing reaction times from hours or days to mere minutes or even seconds. sciforum.netresearchgate.net The condensation of o-phenylenediamine with aldehydes or carboxylic acids can be performed efficiently in a microwave reactor. asianpubs.orgtandfonline.com These reactions can often be conducted using greener solvents or under solvent-free conditions, further enhancing their environmental credentials. arkat-usa.org The focused heating provided by microwaves leads to a more uniform and efficient energy transfer, resulting in cleaner reactions and simpler product isolation. arkat-usa.org

| Reaction | Conventional Method | Microwave Method |

| o-Phenylenediamine + Carboxylic Acid | 2-15 hours, <50% yield | 3-5 minutes, 85-95% yield asianpubs.orgsciforum.net |

| o-Phenylenediamine + Aromatic Aldehyde + Mercaptoacetic acid | 48 hours (reflux) | 12 minutes, higher yield arkat-usa.org |

| o-Phenylenediamine + Benzaldehyde | 1-2 hours | 60-120 seconds, 90-98% yield researchgate.net |

Green Chemistry Approaches in Benzimidazole Synthesis

The principles of green chemistry are increasingly being integrated into benzimidazole synthesis to create more sustainable and environmentally benign processes. asianpubs.org This includes the use of non-toxic, recyclable catalysts, and the replacement of hazardous organic solvents with greener alternatives like water. scirp.orgasianpubs.org

Water, in particular, has been shown to be an excellent solvent for the condensation of o-phenylenediamines with aryl aldehydes, often proceeding without the need for any catalyst and yielding excellent results. tandfonline.comtandfonline.com Other green approaches include the use of biocompatible catalysts derived from natural sources, such as water extract of papaya bark ash, or employing waste curd water as a catalytic solvent under microwave conditions. asianpubs.orgtandfonline.com Furthermore, solvent-free reactions, performed by grinding reactants together, sometimes with a solid support catalyst, represent a highly efficient and eco-friendly strategy. rsc.orgnih.gov These methods reduce waste, minimize energy consumption, and simplify purification procedures, aligning with the core tenets of green chemistry. scirp.org

| Green Approach | Catalyst / Solvent / Condition | Advantages |

| Aqueous Synthesis | Water | Environmentally benign, no catalyst needed, high yields, simple work-up. tandfonline.comtandfonline.com |

| Bio-based Catalysis | Water Extract of Papaya Bark Ash | Green, economical, rapid, high yields at room temperature. asianpubs.orgresearchgate.net |

| Solvent-Free Synthesis | Grinding / Solid-support (e.g., p-TsOH) | Reduced waste, high atom economy, short reaction times. rsc.orgnih.gov |

| Nanocatalysis | Au/TiO₂, MnO₂, CoOx@NC-800 | High efficiency, mild conditions, catalyst recyclability. nih.govsemanticscholar.orgrsc.org |

Design and Synthesis of Analogues and Derivatives

Structural Modifications for Biological Activity Modulation

Structural modifications of the this compound core are a key strategy for modulating its biological profile. As 2-substituted benzimidazoles are recognized as important leads in drug discovery, derivatization of this scaffold has generated significant pharmacological interest researchgate.net. Modifications are often introduced at the N-1 position of the benzimidazole ring, a site amenable to the attachment of various side chains, and at other positions on the benzimidazole nucleus itself.

A common synthetic route to produce N-1 substituted derivatives involves the condensation of a suitably functionalized o-phenylenediamine precursor with benzo[d] nih.govresearchgate.netdioxole-5-carbaldehyde (also known as piperonal). For instance, the synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate was achieved by refluxing Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1yl)propylamino)benzoate with the sodium metabisulfite adduct of piperonal in dimethylformamide (DMF) researchgate.net. This method allows for the introduction of diverse substituents on both the nitrogen atom and the benzene (B151609) ring of the benzimidazole core.

Examples of such structural modifications include the introduction of side chains containing other heterocyclic rings or functional groups like esters. These alterations are intended to influence the molecule's interaction with biological targets.

| Derivative Name | Structural Modification | Synthetic Precursors |

|---|---|---|

| Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)prop-yl]-1H-benzimidazole-5-carboxylate nih.gov | - 3-(1H-imidazol-1-yl)propyl group at N-1 position

| - Substituted o-phenylenediamine

|

| Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate researchgate.net | - 3-(2-oxopyrrolidin-1-yl)propyl group at N-1 position

| - Ethyl 3-amino-4-(3-(2-oxopyrrolidin-1yl)propylamino)benzoate

|

Hybrid Compound Design and Synthesis

The strategy of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecular entity with a potentially enhanced or novel biological activity profile. The benzimidazole nucleus is a common scaffold used in the design of hybrid compounds due to its wide range of therapeutic properties researchgate.netindexcopernicus.com. This approach aims to leverage the combined biological effects of the integrated moieties.

In the context of benzimidazole derivatives, hybridization with other nitrogen-containing heterocycles such as triazoles (both 1,2,3- and 1,2,4-isomers) and oxadiazoles is a well-established strategy mdpi.comnih.govscispace.com. The rationale is to synthesize hybrid molecules that may act on multiple biological targets or overcome resistance mechanisms. For example, the synthesis of benzimidazole-triazole hybrids has been pursued to develop potent inhibitors of enzymes like carbonic anhydrase and epidermal growth factor receptor (EGFR), which are targets in cancer therapy nih.govfrontiersin.org. Similarly, benzimidazole-1,2,4-triazole hybrids have been synthesized and evaluated for their anticandidal activity scispace.com.

The design of these hybrids often involves multi-step synthetic pathways where the benzimidazole core is first synthesized and then functionalized with a linker that allows for the subsequent attachment of the second heterocyclic ring system mdpi.comfrontiersin.org.

| Hybrid Class | Combined Pharmacophores | Targeted Biological Activity | Reference |

|---|---|---|---|

| Benzimidazole-Triazole Hybrids | Benzimidazole and 1,2,3-Triazole or 1,2,4-Triazole | Anticancer (EGFR inhibition), Carbonic Anhydrase Inhibition, Antifungal | mdpi.comnih.govscispace.comfrontiersin.org |

| Benzimidazole-Oxadiazole Hybrids | Benzimidazole and 1,3,4-Oxadiazole | Anticoagulant, Antiplatelet, Antioxidant | mdpi.com |

| Benzimidazole-Sulfonyl Hybrids | Benzimidazole and Sulfonyl group | Antibacterial, Antifungal, Anti-inflammatory | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole, both ¹H and ¹³C NMR are essential for unambiguous structural assignment. arabjchem.org The benzimidazole (B57391) portion of the molecule can undergo rapid tautomerism, which may influence the appearance of NMR spectra, particularly in the ¹³C domain. arabjchem.orgmdpi.com

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in the molecule. In a study using dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent, the spectrum of this compound showed distinct signals corresponding to the different protons in the structure. rsc.org The downfield singlet at δ 12.75 ppm is characteristic of the acidic N-H proton of the imidazole (B134444) ring. rsc.org The aromatic protons of the benzodioxole and benzimidazole rings appear in the range of δ 7.11 to 7.73 ppm, with specific multiplicities and coupling constants that allow for their precise assignment. rsc.org A key feature is the sharp singlet at δ 6.13 ppm, which corresponds to the two protons of the methylene (B1212753) (-O-CH₂-O-) group in the benzodioxole ring. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 12.75 | s | - | 1H | N-H (imidazole) |

| 7.73 | dd | J₁ = 2.4, J₂ = 1.2 | 1H | Aromatic H |

| 7.69 | d | J = 1.8 | 1H | Aromatic H |

| 7.56 | s | - | 2H | Aromatic H |

| 7.20-7.18 | m | - | 2H | Aromatic H |

| 7.11 | d | J = 1.8 | 1H | Aromatic H |

| 6.13 | s | - | 2H | -O-CH₂-O- |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom. rsc.org The signal at δ 151.62 ppm is assigned to the C2 carbon of the imidazole ring, which is bonded to two nitrogen atoms. rsc.org The carbons of the benzodioxole moiety are clearly identifiable, with the methylene carbon appearing at δ 102.03 ppm and the aromatic carbons attached to oxygen appearing at δ 149.20 and 148.34 ppm. rsc.org Other aromatic carbons resonate between δ 106.98 and 124.79 ppm. rsc.org The appearance of a full set of signals for the benzimidazole carbons suggests that in a polar solvent like DMSO, the tautomeric equilibrium may be slowed, allowing for the detection of distinct signals for each carbon in the non-symmetric ring. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d6. rsc.org

| Chemical Shift (δ, ppm) | Assignment |

| 151.62 | C2 (N-C-N) |

| 149.20 | Ar-C (Benzodioxole) |

| 148.34 | Ar-C (Benzodioxole) |

| 124.79 | Ar-C |

| 122.36 | Ar-C |

| 121.37 | Ar-C |

| 109.18 | Ar-C |

| 106.98 | Ar-C |

| 102.03 | -O-CH₂-O- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands. rsc.org A significant band observed at 3452 cm⁻¹ corresponds to the N-H stretching vibration of the imidazole ring. rsc.org The C-H stretching of the methylene group (CH₂) in the benzodioxole ring is identified by the band at 2879 cm⁻¹. rsc.org The stretching vibration of the C=N double bond within the imidazole ring appears at 1626 cm⁻¹. rsc.org Additionally, strong bands at 1245 and 1226 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the ether linkages in the benzodioxole ring system. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound. rsc.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3452 | Stretching | N-H (imidazole) |

| 2879 | Stretching | C-H (methylene) |

| 1626 | Stretching | C=N (imidazole) |

| 1245 / 1226 | Stretching | C-O (ether) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling unambiguous formula determination. For this compound, HRMS analysis using electrospray ionization (ESI) detected the protonated molecule [M+H]⁺. rsc.org The experimentally found mass was 239.0811, which is in excellent agreement with the calculated mass of 239.0815 for the formula C₁₄H₁₁N₂O₂⁺. rsc.org This result confirms the molecular formula of the compound. rsc.org Electron impact mass spectrometry (EI-MS) studies on benzimidazole derivatives often reveal characteristic fragmentation patterns, including the loss of hydrogen cyanide (HCN) from the imidazole ring, which further aids in structural confirmation. journalijdr.com

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A study on this compound reported its crystallization in the monoclinic P2₁/n space group. researchgate.net

The analysis revealed that the asymmetric unit contains two independent molecules. researchgate.net In each molecule, the benzodioxole ring system is not perfectly flat but adopts an envelope conformation. researchgate.net The dihedral angles between the benzimidazole and the benzodioxole benzene (B151609) ring planes are 15.35° and 10.99° for the two independent molecules, indicating a slight twist between the two major ring systems. researchgate.net In the crystal lattice, molecules are linked into chains by intermolecular N—H⋯N hydrogen bonds between the imidazole moieties of adjacent molecules. researchgate.net

Table 4: Single-Crystal X-ray Diffraction Data for this compound. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.7454 (7) |

| b (Å) | 15.2824 (11) |

| c (Å) | 16.9487 (13) |

| β (°) | 91.974 (5) |

| Volume (V) (ų) | 2263.9 (3) |

| Z (Formula units/cell) | 8 |

| Calculated Density (Dₓ) (Mg m⁻³) | 1.398 |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for compound purity and confirms the empirical formula. For this compound, with the molecular formula C₁₄H₁₀N₂O₂ confirmed by mass spectrometry and X-ray diffraction, the theoretical elemental composition can be calculated. rsc.orgresearchgate.net An experimental result that closely matches these theoretical percentages provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 5: Theoretical Elemental Composition of this compound (C₁₄H₁₀N₂O₂)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 168.154 | 70.58% |

| Hydrogen | H | 1.008 | 10.080 | 4.23% |

| Nitrogen | N | 14.007 | 28.014 | 11.76% |

| Oxygen | O | 15.999 | 31.998 | 13.43% |

| Total | 238.246 | 100.00% |

In Vitro Biological Activity and Mechanistic Insights

Antimicrobial Activity Research

The benzimidazole (B57391) core is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Derivatives are known to exhibit a wide spectrum of activity, and the nature of the substituents on the benzimidazole ring system plays a crucial role in their potency and spectrum. nih.gov

Antibacterial Studies (Gram-Positive and Gram-Negative Bacterial Strains)

There is a lack of specific published research detailing the antibacterial activity of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole against Gram-positive and Gram-negative bacteria. However, the broader class of benzimidazole derivatives has been the subject of extensive investigation for antibacterial properties. nih.gov Studies on various substituted benzimidazoles have shown activity against strains like Staphylococcus aureus, including methicillin-resistant variants (MRSA), and Gram-negative bacteria such as Escherichia coli. nih.gov The mechanism of action for some benzimidazole derivatives is linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which disrupts DNA synthesis and leads to cell death.

Antifungal Studies (Fungal Species)

Specific studies on the antifungal activity of the parent compound this compound are not extensively documented in the available literature. Nonetheless, the benzimidazole scaffold is a key component in several antifungal drugs, and related compounds are frequently evaluated for their efficacy against various fungal pathogens. For instance, new molecular hybrids combining a benzodioxole-imidazole structure have been synthesized and tested against several fungal strains, including Candida albicans, Candida tropicalis, Candida parapsilosis, and Aspergillus niger. nih.gov In one study, certain derivatives bearing a trifluoromethylphenyl moiety showed potent activity against C. albicans. nih.gov Other research has focused on combining the benzimidazole ring with other heterocyclic systems, like 1,3,4-oxadiazole, to create compounds with significant antifungal potential. mdpi.com These studies often target the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Antitubercular Activity (Mycobacterium tuberculosis strains)

While benzimidazole derivatives are recognized as a promising class of compounds for developing new antitubercular agents, no specific research detailing the activity of this compound against Mycobacterium tuberculosis strains has been found in the reviewed literature. researchgate.netnih.gov The mechanism for some antitubercular benzimidazoles involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. nih.gov Other research has identified novel benzimidazole derivatives with potent activity against both drug-sensitive (H37Rv) and isoniazid-resistant strains of M. tuberculosis, highlighting the therapeutic potential of this chemical class. researchgate.net

Anticancer Activity Research (Cell Line-Based Studies)

The anticancer potential of the benzimidazole scaffold is an area of active research, with derivatives being investigated for their ability to inhibit cancer cell growth and induce programmed cell death. nih.govsemanticscholar.org

Inhibition of Cancer Cell Proliferation (e.g., leukemia, breast, colon, CNS, renal cell lines)

Direct studies on the antiproliferative activity of the parent compound this compound are limited. However, research into its hydrazone derivatives provides specific insights. A series of 1H-benzimidazole-2-yl hydrazones, including one derived from 1,3-benzodioxole-5-carbaldehyde, demonstrated moderate antiproliferative activity against the MCF-7 human breast cancer cell line. nih.gov

Other studies on different, more complex benzimidazole derivatives have shown significant cytotoxic effects across a wide range of cancer cell lines. For example, certain novel 1,2,5-trisubstituted benzimidazoles were effective against human leukemia (Jurkat, K-562, MOLT-4), cervical cancer (HeLa), and colorectal carcinoma (HCT116) cell lines. semanticscholar.org Similarly, other synthesized benzimidazole-based derivatives have shown remarkable antiproliferative activity against the NCI-60 panel of human cancer cell lines, which includes leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and central nervous system. nih.gov

Interactive Data Table: Antiproliferative Activity of a this compound Derivative

Below are findings for a hydrazone derivative of the title compound, showcasing its activity against a parasitic larva, which is often included in broader cytotoxicity screening.

| Compound Name | Organism/Cell Line | Concentration (µg/ml) | Efficacy | Reference |

| 1H-benzimidazole-2-yl hydrazone of 1,3-benzodioxole-5-carbaldehyde | Trichinella spiralis muscle larvae | 50 | Moderate Activity | nih.gov |

| 1H-benzimidazole-2-yl hydrazone of 1,3-benzodioxole-5-carbaldehyde | Trichinella spiralis muscle larvae | 100 | Moderate Activity | nih.gov |

Apoptosis Induction and Cell Death Pathways

The mechanism of anticancer action for many benzimidazole derivatives involves the induction of apoptosis, or programmed cell death. nih.govsemanticscholar.org While direct mechanistic studies on this compound are not available, research on related structures points to common apoptotic pathways.

Studies on various benzimidazole-based compounds show they can induce apoptosis by affecting key regulatory proteins. nih.govfrontiersin.org For example, certain potent benzimidazole derivatives have been shown to increase the levels of pro-apoptotic proteins like Bax and effector caspases such as caspase-3 and caspase-8. nih.govsemanticscholar.org Concurrently, they can decrease the levels of anti-apoptotic proteins like Bcl-2. nih.gov The activation of caspase-3 is a critical step in the apoptotic cascade, as it cleaves numerous cellular proteins, ultimately leading to cell death. semanticscholar.org Furthermore, some benzimidazoles exert their anticancer effects by inhibiting crucial signaling pathways involved in cell survival and proliferation, such as those regulated by the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org

Cell Cycle Perturbation Analysis

Direct experimental studies detailing the cell cycle perturbation effects of this compound are not extensively documented in publicly available literature. However, the broader family of benzimidazole derivatives has been a subject of interest in cancer research, with various analogs demonstrating the ability to induce cell cycle arrest. For instance, certain synthetic benzimidazole derivatives have been shown to cause a specific arrest in the G1 phase of the cell cycle, indicating that they can act as specific inhibitors of cyclin-dependent kinases (CDKs) like CDK4/6. google.com Other complex heterocyclic systems incorporating the benzimidazole scaffold have been observed to arrest the cell cycle at the G2/M phase. researchgate.net While these findings highlight a potential mechanism for related compounds, specific data on this compound's impact on cell cycle progression remains to be elucidated.

Antiparasitic Activity Research

The benzimidazole scaffold is a cornerstone of anthelmintic and antiprotozoal chemotherapy.

Anthelmintic Studies (e.g., Trichinella spiralis)

While direct studies on the anthelmintic activity of this compound against Trichinella spiralis are limited, research on closely related derivatives provides significant insights. A study on a series of benzimidazolyl-2-hydrazones, derived from precursors including 1,3-benzodioxole-5-carbaldehyde, demonstrated potent anthelmintic activity against the muscle larvae of T. spiralis in vitro. rsc.org This suggests that the 1,3-benzodioxole (B145889) moiety, a key structural feature of the compound , is compatible with significant anthelmintic effects within the benzimidazole framework. rsc.org The established mechanism for many benzimidazoles involves interference with tubulin polymerization in the parasite. rsc.org

The general class of benzimidazoles, including widely used drugs like albendazole (B1665689) and mebendazole (B1676124), are standard treatments for infections caused by gastrointestinal nematodes. nih.gov However, issues such as low efficacy against certain larval stages and emerging resistance underscore the need for novel derivatives. amazonaws.com

Antiprotozoal Studies (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

The benzimidazole class of compounds has been evaluated for its efficacy against various protozoan parasites. Derivatives such as mebendazole have shown high in vitro activity against Giardia lamblia (syn. G. intestinalis) and Trichomonas vaginalis. nih.gov However, studies have indicated little to no activity for some benzimidazole derivatives against Entamoeba histolytica. nih.gov

Enzyme Inhibition and Molecular Target Modulation

The interaction of benzimidazole derivatives with host and pathogen enzymes is a key area of mechanistic investigation.

Interference with Mammalian DNA Topoisomerase Activity

There is a lack of direct experimental evidence concerning the interference of this compound with mammalian DNA topoisomerase activity. However, the potential for this interaction is highlighted by studies on related compounds. Research has shown that certain thiosemicarbazone derivatives incorporating a 1,3-benzodioxole ring system can act as inhibitors of topoisomerase-IIα. mdpi.com Furthermore, computational docking studies of a different, more complex derivative, Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, predicted pi-stacking interactions with Topoisomerase II, suggesting a potential inhibitory role. These findings indicate that the benzodioxole-benzimidazole structure could be a viable scaffold for developing topoisomerase inhibitors, though empirical data for the specific parent compound is needed for confirmation.

Kinase Inhibition Profiling (e.g., FLT3-ITD, ABL, CDK2, GSK3, BMX kinases)

Direct kinase inhibition profiling data for this compound is not available in the reviewed literature. However, computational and experimental studies on related structures suggest the benzimidazole scaffold, sometimes in conjunction with a benzodioxole moiety, is a promising framework for kinase inhibitors.

CDK2: In silico studies of various heterocyclic compounds have identified molecules containing both imidazole (B134444) and benzodioxole-like structures as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2). For example, the compound 4-(2H-1,3-benzodioxol-5-yl)-6-(1H-imidazol-1-yl) pyrimidin-2-amine was included in a library of potential CDK2 inhibitors. dergipark.org.tr

Other Kinases: A computational study predicted kinase inhibitor (KI) scores for a range of compounds, including N-(1,3-Benzodioxol-5-ylmethyl) derivatives, suggesting a moderate potential for kinase inhibition. mdpi.com The broader benzimidazole scaffold is a key component in many developed kinase inhibitors, targeting enzymes such as p21 activated kinase 4 (PAK4). nih.gov

These findings, while indirect, point towards the potential of the this compound structure as a basis for the design of novel kinase inhibitors. However, without direct experimental validation, its specific kinase inhibition profile remains unknown.

Cyclooxygenase (COX) and Lipoxygenase (5-LOX) Inhibition

The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key players in the inflammatory cascade, producing prostaglandins (B1171923) and leukotrienes, respectively. Inhibition of these enzymes is a major strategy for the development of anti-inflammatory drugs.

While the benzimidazole nucleus is a core component of compounds designed as COX and 5-LOX inhibitors, specific in vitro inhibitory data for this compound against these enzymes is not extensively documented in publicly available literature. However, studies on other benzimidazole derivatives have demonstrated significant inhibitory potential. For instance, a series of 2,3,4-trisubstituted thiophene (B33073) derivatives were synthesized and evaluated for their anti-inflammatory activities, with some compounds showing potent dual COX-2/5-LOX inhibition. nih.gov Similarly, isoxazole (B147169) derivatives have been investigated as 5-LOX inhibitors, with some exhibiting significant dose-dependent inhibition. plos.orgbiorxiv.orgnih.gov These findings suggest that the benzimidazole scaffold can be effectively utilized to develop potent anti-inflammatory agents, though direct evidence for the title compound is pending.

Tubulin Polymerization Interference

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Interference with tubulin polymerization is a validated mechanism for anticancer agents.

Direct experimental data on the interference of this compound with tubulin polymerization is limited. However, a study on a series of 1H-benzimidazole-2-yl hydrazones, which included a derivative bearing a 1,3-benzodioxolyl moiety, demonstrated the ability of these compounds to inhibit tubulin polymerization in vitro. nih.gov This research indicated that the studied benzimidazolyl-2-hydrazones could modulate microtubule polymerization, suggesting a potential mechanism for their observed anthelmintic and cytotoxic effects. nih.govnih.gov The study found that these compounds elongated the nucleation phase and slowed down the rate of tubulin polymerization when compared to nocodazole, a known tubulin inhibitor. nih.gov

Table 1: Effect of Selected 1H-Benzimidazol-2-yl Hydrazones on Tubulin Polymerization (Data adapted from a study on related compounds)

| Compound (Related Hydrazone Derivative) | Concentration (µM) | Effect on Tubulin Polymerization |

| Nocodazole (Reference) | 10 | Slowed polymerization |

| Paclitaxel (Reference) | 10 | Promoted polymerization |

| 1H-benzimidazole-2-yl hydrazone with 1,3-benzodioxolyl moiety | 10 | Elongated nucleation and slowed polymerization |

Note: This table presents data for structurally related hydrazone derivatives of this compound, as specific data for the title compound is not available.

Molecular Interaction Studies

Understanding how a compound interacts with biological macromolecules at the molecular level is crucial for elucidating its mechanism of action.

DNA Binding Investigations

The interaction of small molecules with DNA can lead to the disruption of cellular processes and is a key mechanism for some anticancer drugs. Benzimidazole derivatives have been shown to bind to DNA through various modes, including intercalation and groove binding. While specific DNA binding studies for this compound are not widely reported, research on other benzimidazole-based compounds has shown effective DNA binding. For example, some benzimidazole-based Schiff base copper(II) complexes have been found to bind to calf thymus DNA, likely through an intercalative mode. nih.gov

Protein and Enzyme Binding Mechanisms

The colchicine (B1669291) binding site on β-tubulin is a well-known target for microtubule-destabilizing agents. nih.govni.ac.rs Molecular docking studies of 1H-benzimidazol-2-yl hydrazones, including a derivative with a 1,3-benzodioxolyl moiety, have suggested that these compounds may bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization. nih.gov The binding of ligands to this site can prevent the conformational changes required for microtubule assembly. nih.gov

Analysis of Non-Covalent Interactions

The three-dimensional structure and intermolecular interactions of this compound have been elucidated through X-ray crystallography. nih.gov In the crystalline state, the molecules are linked by N—H···N hydrogen bonds, forming chains. nih.gov The asymmetric unit of the crystal contains two independent molecules. In each molecule, the benzodioxole ring system has an envelope conformation. The dihedral angles between the benzimidazole ring system and the benzodioxole benzene (B151609) ring are 15.35 (6)° and 10.99 (7)°. nih.gov Weak π–π stacking interactions between the benzene rings of the benzimidazole systems further stabilize the crystal packing. bas.bg

Table 2: Crystallographic and Interaction Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Key Non-Covalent Interaction | N—H···N hydrogen bonds | nih.gov |

| Dihedral Angle (Benzimidazole/Benzodioxole) | 15.35 (6)°, 10.99 (7)° | nih.gov |

Antioxidant Activity Research (In Vitro Assays)

Antioxidants are compounds that can prevent or delay cellular damage caused by reactive oxygen species (ROS). The antioxidant potential of benzimidazole derivatives has been explored in various studies.

Anti-inflammatory Activity Research (In Vitro Models)

Research into the anti-inflammatory properties of compounds built upon the this compound scaffold reveals significant potential through various in vitro models. While direct studies on the specific parent compound are not extensively documented, comprehensive research on its close derivatives provides crucial mechanistic insights. These studies demonstrate that the benzimidazole nucleus fused with a benzodioxole moiety is a "privileged scaffold" in the design of anti-inflammatory agents. nih.govnih.gov The anti-inflammatory activity of these derivatives is primarily attributed to their ability to modulate key inflammatory mediators, including pro-inflammatory enzymes and cytokines.

Inhibition of Pro-inflammatory Enzymes

Derivatives of this compound have been investigated for their ability to inhibit enzymes that are central to the inflammatory cascade, such as cyclooxygenases (COX), lipoxygenases (LOX), and inducible nitric oxide synthase (iNOS).

Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibition

The arachidonic acid cascade, which produces prostaglandins and leukotrienes via the COX and LOX pathways, is a primary target for anti-inflammatory drugs. biorxiv.orgmdpi.com Studies on hybrid molecules containing the benzodioxole ring system show potent dual inhibitory activity against both COX-2 and 5-LOX enzymes. nih.gov This dual inhibition is considered a desirable trait for anti-inflammatory agents.

In one such study, a series of benzodioxole-pyrazole hybrids were synthesized and evaluated for their in vitro inhibitory effects on COX-1, COX-2, and 5-LOX. Several of these compounds displayed significant dual inhibitory action with high selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme. nih.gov The findings suggest that the benzodioxole scaffold contributes significantly to this activity. A molecular docking study further elucidated this by showing that the most active compounds fit into the active sites of COX-2 and 5-LOX enzymes in a manner similar to established inhibitors. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

|---|---|---|---|

| Compound 11 | 15.43 | 0.19 | 1.08 |

| Compound 17 | 10.29 | 0.24 | 1.54 |

| Compound 26 | 12.11 | 0.09 | 0.89 |

| Celecoxib (Reference) | 14.88 | 0.08 | - |

| Diclofenac (Reference) | 0.11 | 0.04 | - |

Data derived from a study on benzodioxole-pyrazole hybrids, demonstrating the anti-inflammatory potential of the benzodioxole moiety. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. nih.gov The benzimidazole scaffold has been a key component in the design of iNOS inhibitors. Studies on benzimidazole-coumarin hybrids demonstrated moderate to good in vitro inhibition of both NO production and iNOS activity. nih.gov Furthermore, research on piperidine (B6355638) analogs featuring a 1-(1,3-benzodioxol-5-ylmethyl) group identified them as potent and selective inhibitors of NO formation in human cell assays, underscoring the importance of the benzodioxole moiety in iNOS inhibition. nih.gov

Modulation of Inflammatory Cytokines and Pathways

Beyond direct enzyme inhibition, derivatives of this compound can interfere with inflammatory signaling pathways and the production of key cytokines.

Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are central to sustaining inflammatory responses. nih.govtouchimmunology.com Research has shown that compounds containing the benzodioxole and benzimidazole structures can effectively suppress the production of these molecules.

A study focusing on a nitro-substituted derivative, 2-(Benzo[d] nih.govnih.govdioxol-5-yl)-5-nitro-1H-benzo[d]imidazole, found that it could inhibit the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a critical intracellular sensor that, upon activation, triggers the maturation and release of IL-1β, a potent inflammatory cytokine. mdpi.com

Additionally, benzodioxole-pyrazole hybrids have been shown to markedly reduce the production of TNF-α in vitro. nih.gov

| Compound | TNF-α Inhibition (%) |

|---|---|

| Compound 11 | 85.19 |

| Compound 17 | 97.71 |

Data showing the potent in vitro inhibition of TNF-α by benzodioxole-pyrazole hybrids. nih.gov

Inhibition of T-Cell Proliferation

The immune response involves the proliferation of T-cells, which can contribute to chronic inflammation. One benzimidazole derivative, BMT-1, was found to inhibit the proliferation of anti-CD3/CD28-stimulated T-cells in vitro. mdpi.com The study revealed that this compound also inhibited the IL-2-driven proliferation of activated peripheral blood mononuclear cells (PBMCs). mdpi.com This suggests that the benzimidazole core structure can impart immunosuppressive activity, representing another avenue for its anti-inflammatory effects. mdpi.com

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole is intrinsically linked to its core structural components: the benzimidazole (B57391) nucleus and the 2-substituted 1,3-benzodioxole (B145889) ring. The benzimidazole scaffold is a recognized "privileged structure" in medicinal chemistry due to its resemblance to naturally occurring purine (B94841) nucleosides, allowing it to interact with a wide range of biological targets.

Key structural features essential for the biological activity of this class of compounds include:

The Benzimidazole Core: This bicyclic system, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a critical pharmacophore. The NH group of the imidazole ring can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules such as enzymes and receptors. The planarity of the benzimidazole system is also believed to be important for its interaction with DNA.

The 2-Aryl Substituent: The presence of an aryl group at the 2-position of the benzimidazole ring is a common feature in many biologically active benzimidazoles. In the case of this compound, the 1,3-benzodioxole moiety serves as this aryl substituent.

Impact of Substitutions on Potency and Selectivity

The potency and selectivity of this compound analogues can be significantly modulated by introducing various substituents at different positions on both the benzimidazole and the 1,3-benzodioxole rings.

Systematic modifications have demonstrated that:

Substitutions on the Benzimidazole Ring:

N-1 Position: Alkylation or arylation at the N-1 position of the benzimidazole ring can influence the lipophilicity and steric bulk of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.

C-5 and C-6 Positions: The introduction of electron-withdrawing or electron-donating groups at the C-5 or C-6 positions of the benzimidazole ring has been shown to have a profound impact on the biological activity of 2-aryl-benzimidazoles. For instance, in a series of 2-aryl-benzimidazole derivatives, the presence of a methoxy (B1213986) group at the 6-position resulted in compounds with potent antitumor activity.

Substitutions on the 1,3-Benzodioxole Ring: While specific SAR data for substitutions on the 1,3-benzodioxole ring of the title compound are limited, general principles for 2-aryl-benzimidazoles can be extrapolated. The electronic nature of substituents on the 2-aryl ring plays a crucial role.

Electron-Donating Groups: The presence of electron-donating groups on the 2-aryl ring can enhance the electron density of the benzimidazole system, which may be favorable for certain biological activities.

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups can decrease the electron density and may be beneficial for other types of biological interactions. For example, some studies on benzimidazole derivatives have shown that electron-withdrawing groups can enhance antimicrobial activity.

The following table summarizes the impact of substitutions on the activity of related 2-aryl-benzimidazole derivatives:

| Substitution Position | Type of Substituent | Impact on Activity | Reference |

| Benzimidazole C-6 | Methoxy group | Increased antitumor activity | |

| 2-Aryl Ring | Electron-donating groups | Can modulate electronic properties and activity | |

| 2-Aryl Ring | Electron-withdrawing groups | Can modulate electronic properties and activity |

Identification of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a biological response. For 2-aryl-benzimidazoles, several pharmacophore models have been proposed for different therapeutic targets.

Anticancer Activity (Tubulin Inhibition): Several 2-aryl-benzimidazoles have been identified as potent inhibitors of tubulin polymerization, a key mechanism for their anticancer effects. The general pharmacophore for these compounds often includes:

A hydrogen bond donor/acceptor region (the benzimidazole core).

A planar aromatic system that can fit into the colchicine (B1669291) binding site of tubulin.

Specific substitution patterns on the 2-aryl ring that optimize binding affinity. For example, a 2-(3,4,5-trimethoxyphenyl) substituent is a well-known feature of many potent tubulin inhibitors. While not the 1,3-benzodioxole group, this highlights the importance of the substitution pattern on the 2-aryl ring.

Antimicrobial Activity: For antimicrobial activity, the key pharmacophoric features often revolve around the ability of the molecule to interfere with microbial cellular processes. The benzimidazole scaffold itself is considered a key element due to its structural similarity to purines, potentially disrupting nucleic acid or protein synthesis.

The table below outlines some of the proposed pharmacophoric features for related benzimidazole derivatives:

| Biological Target | Key Pharmacophoric Features | Reference |

| Tubulin | Hydrogen bond donor/acceptor, planar aromatic system, specific aryl substitutions | |

| Microbial Targets | Benzimidazole core as a purine isostere |

Principles for Rational Design of Novel this compound Analogues

Based on the accumulated SAR data for 2-aryl-benzimidazoles, several principles can be formulated for the rational design of novel analogues of this compound with enhanced biological activity and selectivity.

Scaffold Hopping and Bioisosteric Replacement: The benzimidazole core can be considered a stable platform for modification. Bioisosteric replacement of the benzimidazole ring with other heterocyclic systems could lead to novel compounds with improved properties. Similarly, the 1,3-benzodioxole moiety could be replaced by other substituted aryl or heteroaryl rings to explore new interactions with biological targets.

Structure-Based Drug Design: With the increasing availability of crystal structures of biological targets, structure-based drug design approaches, such as molecular docking, can be employed to design analogues that fit optimally into the active site of a target enzyme or receptor. This allows for the rational introduction of substituents to enhance binding affinity and selectivity.

Combinatorial Chemistry and High-Throughput Screening: The synthesis of a library of analogues with diverse substitutions on both the benzimidazole and the 1,3-benzodioxole rings, followed by high-throughput screening, can rapidly identify lead compounds with desired biological activities.

QSAR (Quantitative Structure-Activity Relationship) Studies: By developing QSAR models that correlate the physicochemical properties of a series of analogues with their biological activity, it is possible to predict the activity of yet unsynthesized compounds and to guide the design of more potent molecules.

Computational Chemistry and in Silico Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to study benzimidazole (B57391) derivatives to understand their fundamental properties. mdpi.com

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For benzimidazole derivatives, this is often performed using DFT methods with a basis set like B3LYP/6-31+G(d,p). nih.gov The resulting optimized bond lengths, bond angles, and dihedral angles can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.commdpi.com

In the case of "2-(1,3-benzodioxol-5-yl)-1H-benzimidazole," experimental crystal structure data reveals key geometric features. The asymmetric unit of the compound contains two independent molecules. researchgate.net The benzodioxole ring system adopts an envelope conformation. researchgate.net A crucial parameter is the dihedral angle between the benzimidazole ring system and the benzodioxole benzene (B151609) ring, which has been measured at 15.35 (6)° and 10.99 (7)° for the two independent molecules in the crystal structure. researchgate.net A successful DFT optimization would yield geometric parameters in close agreement with these experimentally determined values.

Table 1: Selected Experimental Crystal Structure Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.7454 (7) |

| b (Å) | 15.2824 (11) |

| c (Å) | 16.9487 (13) |

| β (°) | 91.974 (5) |

| Dihedral Angle 1 (°) | 15.35 (6) |

| Dihedral Angle 2 (°) | 10.99 (7) |

| Data sourced from Ghichi et al. (2014). researchgate.net |

DFT calculations are instrumental in elucidating the electronic properties and chemical reactivity of a molecule. Global reactivity descriptors, derived from the conceptual DFT framework, help in predicting how the molecule will behave in a chemical reaction. These descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). researchgate.netbiointerfaceresearch.com

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large energy gap between the HOMO and LUMO are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ) : Describes the escaping tendency of electrons from a system. It is related to the molecule's electronegativity. researchgate.net

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

By calculating these values, scientists can compare the reactivity of different benzimidazole derivatives and understand how substituents on the benzimidazole or phenyl rings influence their electronic character. biointerfaceresearch.com For instance, studies on related benzimidazoles have shown that certain derivatives can be strong electron donors, while others act as strong electron acceptors, depending on their substitution patterns. biointerfaceresearch.com

Table 2: Key Chemical Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates molecular stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the electronegativity of the molecule. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy stabilization when acquiring electrons. |

| These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as the primary electron donor (nucleophile), while the LUMO serves as the primary electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. This energy gap is also fundamental to understanding a molecule's UV-visible absorption properties. youtube.com For benzimidazole derivatives, DFT calculations can precisely map the electron density distribution of these frontier orbitals, showing which atoms are most likely to participate in nucleophilic or electrophilic attacks. youtube.com

Table 3: Representative FMO Energies for Benzimidazole Isomers (eV)

| Isomer | EHOMO | ELUMO | Energy Gap (ΔE) |

| Isomer A | -5.87 | -0.99 | 4.88 |

| Isomer B | -6.21 | -1.33 | 4.88 |

| Note: These values are for representative benzimidazole isomers calculated at the B3LYP/6-311++G(d,p) level and serve as an illustration. Actual values for this compound would require a specific calculation. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. Benzimidazole derivatives are frequently studied using this approach to predict their interaction with various biological targets. semanticscholar.orgukm.my

Docking simulations predict how "this compound" might fit into the active site of a target protein. The simulation generates multiple possible binding poses and scores them based on a scoring function. This score, often expressed as binding energy (in kcal/mol) or an inhibition constant (Ki), estimates the binding affinity between the ligand and the protein. researchgate.net A lower binding energy value generally indicates a more stable and favorable interaction. nih.gov

Docking studies on various benzimidazole analogues have shown a wide range of binding affinities depending on the specific protein target and the substituents on the benzimidazole scaffold. For example, derivatives have been docked against targets like cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR), with reported binding energies often in the range of -7 to -11 kcal/mol. ukm.myresearchgate.net

Table 4: Illustrative Docking Scores of Benzimidazole Derivatives Against Various Targets

| Derivative Class | Protein Target | Binding Affinity (kcal/mol) |

| N-(phenyl)ethanimine benzimidazole | COX-2 | -9.08 |

| 1-(2,5-dichlorophenyl)methanimine benzimidazole | COX-2 | -10.33 |

| Keto-benzimidazole | EGFRwt | -8.1 |

| Bis-pyrimidine benzimidazole | CDK-8 | -9.686 |

| Note: These values are for different benzimidazole derivatives and are presented to illustrate the range of binding affinities observed in docking studies. nih.govukm.myresearchgate.net |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for a ligand's biological activity and include:

Hydrogen Bonds: Often formed between the hydrogen bond donor/acceptor atoms of the ligand (like the nitrogen atoms in the benzimidazole ring or the oxygen atoms in the benzodioxole group) and amino acid residues in the protein's active site (e.g., Lysine, Alanine, Aspartic acid). nih.govsemanticscholar.org

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand, such as the benzene rings, and hydrophobic pockets within the protein. ukm.my

π-π Stacking: Aromatic rings in the ligand can interact with aromatic amino acid residues like Tyrosine (Tyr), Tryptophan (Trp), or Phenylalanine (Phe). semanticscholar.org

For benzimidazole derivatives, studies have consistently shown that the nitrogen atoms of the core ring structure are key sites for hydrogen bonding. nih.govsemanticscholar.org The phenyl and benzodioxole rings can engage in crucial hydrophobic and π-stacking interactions, anchoring the molecule within the receptor's binding pocket.

In Silico Pharmacological Predictions

Prediction of Activity Spectra for Substances (PASS)

While specific PASS (Prediction of Activity Spectra for Substances) data for this compound is not extensively detailed in publicly available literature, the PASS methodology is a well-established tool for predicting a wide range of biological activities based on the structural formula of a compound. For the broader class of benzimidazole derivatives, PASS analyses have been employed to forecast their potential as therapeutic agents. For instance, studies on monosubstituted benzimidazole derivatives have indicated significant drug-like potential, with predicted activities often exceeding a probability to be active (Pa) value of 0.7. These predictions span a wide array of biological effects, underscoring the therapeutic versatility of the benzimidazole scaffold.

Evaluation of Drug-Likeness and Pharmacokinetic Properties (ADME)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to drug development. In silico tools are routinely used to predict these characteristics, providing an early indication of a compound's potential for oral bioavailability and its metabolic fate.

Studies on various benzimidazole derivatives have demonstrated a general adherence to Lipinski's rule of five, a cornerstone of drug-likeness prediction. These analyses suggest that many compounds within this class possess favorable physicochemical properties for oral absorption. For instance, research on a series of benzimidazole-1,3,4-oxadiazole derivatives showed that the compounds generally have an octanol-water partition coefficient (log P) below 5, a key parameter for good oral bioavailability. Similarly, investigations into other substituted benzimidazoles have confirmed that their physicochemical properties largely fall within acceptable ranges for drug development. nih.gov

Table 1: Representative In Silico ADME Predictions for Benzimidazole Derivatives (Note: This table is illustrative of typical parameters evaluated for benzimidazole derivatives and is not specific to this compound due to a lack of direct data.)

| Parameter | Predicted Value Range for Benzimidazole Derivatives | Significance |

| Molecular Weight ( g/mol ) | 118 - 287 | Adherence to Lipinski's rule (<500) |

| Log P (Octanol-water partition coefficient) | 1.34 - 3.90 | Indicates lipophilicity and potential for membrane permeability |

| Hydrogen Bond Donors | 1 - 2 | Influences solubility and receptor binding |

| Hydrogen Bond Acceptors | 2 - 4 | Influences solubility and receptor binding |

| Topological Polar Surface Area (TPSA) (Ų) | 28 - 75 | Predicts drug transport properties |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. These models use statistical methods to correlate variations in physicochemical properties with changes in biological effect.

While a specific QSAR model for this compound has not been reported, numerous QSAR studies have been conducted on various series of benzimidazole derivatives, highlighting the structural features crucial for their activity against different biological targets. biointerfaceresearch.com For example, QSAR analyses of benzimidazoles as antitubercular agents have identified key molecular descriptors that correlate with their inhibitory activity against enzymes like DprE1. biointerfaceresearch.com These studies often employ methods like Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN) to build predictive models.

The insights from such QSAR studies on related benzimidazoles can indirectly inform the potential of this compound. The specific substitution pattern on the benzimidazole core, in this case, the 1,3-benzodioxole (B145889) group at the 2-position, would be a critical determinant of its activity profile, a feature that would be explicitly quantified in a dedicated QSAR study.

Future Research Directions and Academic Prospects

Development of Advanced Synthetic Strategies for Complex Architectures

While the classical condensation reaction between an o-phenylenediamine (B120857) and an aldehyde is a common method for synthesizing the benzimidazole (B57391) core, future research will necessitate more sophisticated and efficient synthetic strategies. nih.govresearchgate.net The development of advanced methodologies is crucial for accessing structurally complex derivatives of 2-(1,3-benzodioxol-5-yl)-1H-benzimidazole with enhanced potency and selectivity.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This eco-friendly technique offers rapid reaction times and often results in higher yields compared to conventional heating methods. nih.gov Applying MAOS to the synthesis of this compound derivatives could accelerate the discovery of new compounds. nih.govmdpi.com For example, microwave irradiation has been successfully used to synthesize various benzimidazole derivatives, demonstrating its potential for creating libraries of compounds for screening. nih.govmdpi.com

One-Pot Reactions: Designing multi-component, one-pot reactions where the benzimidazole core is constructed and subsequently functionalized in a single synthetic operation would significantly improve efficiency. nih.gov This approach minimizes waste and purification steps, aligning with the principles of green chemistry.

Novel Catalytic Systems: Exploration of new catalysts, such as copper-catalyzed methods, can facilitate the synthesis of intricately substituted benzimidazoles under milder conditions. nih.gov Research into metal-based catalysts or organocatalysts could provide novel pathways to complex architectures that are otherwise difficult to access. nih.gov

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to link the this compound scaffold to other pharmacophores or functional groups, creating hybrid molecules with potentially new biological activities. frontiersin.org

Identification of Novel Biological Targets and Therapeutic Avenues (Excluding Human Clinical Applications)

The benzimidazole scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, including antifungal and antihelminthic agents. rsc.orgmdpi.com This inherent bioactivity suggests that this compound and its future derivatives hold significant promise in various non-clinical fields.

Future research should focus on exploring its potential against a broader range of biological targets:

Agricultural Applications: The antifungal properties associated with the benzimidazole core motivate the screening of this compound and its analogues against phytopathogenic fungi. mdpi.com Investigating its efficacy in controlling crop diseases could lead to the development of new, effective fungicides. Similarly, its potential as an insecticide or herbicide warrants investigation.

Veterinary Medicine: The anthelmintic activity of many benzimidazole-based drugs is well-documented. Research into the effectiveness of this compound against parasites affecting livestock and companion animals could open new avenues in veterinary science.

Enzyme Inhibition Studies: Benzimidazole derivatives have been shown to inhibit various enzymes. researchgate.net For instance, studies on related structures have demonstrated inhibitory activity against enzymes like cyclooxygenase (COX) and cholinesterases (AChE and BuChE). researchgate.netnih.gov A study has already indicated that this compound exhibits analgesic activity in animal models, suggesting interaction with biological targets in pain pathways. researchgate.net Further investigation into its specific enzyme targets (e.g., in insects or fungi) could reveal novel mechanisms of action.

Application of this compound as Research Probes

The structural characteristics of the benzimidazole ring system, particularly its aromaticity and ability to engage in hydrogen bonding and π–π stacking, make it an attractive scaffold for the development of molecular probes. rsc.org As a structural isostere of purine (B94841), it has the potential to interact with biomolecules that recognize nucleotide structures. frontiersin.org

Future academic prospects include:

Fluorescent Probes: The benzimidazole core is a component of well-known DNA stains like Hoechst 33258, which functions as a DNA minor groove binder. nih.gov By modifying the this compound structure, for example by introducing specific functional groups, it could be developed into a fluorescent probe for visualizing specific cellular components or processes in non-human systems or in vitro assays.

Affinity-Based Probes: The compound could be functionalized with reactive groups to create affinity-based probes. These probes could be used to covalently label and identify novel protein targets in complex biological samples, aiding in target deconvolution studies.

Integration with Emerging Chemical Biology Techniques for Deeper Mechanistic Understanding

To fully understand the biological potential of this compound, its study must be integrated with modern chemical biology techniques. These tools can provide profound insights into its mechanism of action at the molecular level.

Key integrations include:

Molecular Docking and Computational Modeling: In silico docking simulations can predict and rationalize the binding modes of this compound within the active sites of various enzymes or receptors. frontiersin.orgnih.govmdpi.com As seen with other benzimidazole derivatives, docking studies can guide the rational design of new analogues with improved affinity and selectivity for a specific target. frontiersin.org

Proteomics and Metabolomics: Utilizing "omics" technologies can provide a global view of the cellular changes induced by the compound in model organisms (e.g., yeast, nematodes). This can help identify affected biological pathways and uncover unanticipated mechanisms of action.